Galanthamine AChE versus BChE Selectivity: 50-Fold Discrimination Quantified
Galanthamine demonstrates 50-fold selectivity for human acetylcholinesterase (AChE) over butyrylcholinesterase (BChE) in vitro [1]. This selectivity profile distinguishes galanthamine from rivastigmine, which inhibits both AChE and BChE with comparable potency (pseudo-irreversible inhibition), and from donepezil, which is AChE-selective but with a reported selectivity ratio of approximately 10- to 20-fold across species [2].
| Evidence Dimension | AChE versus BChE selectivity ratio |
|---|---|
| Target Compound Data | 50-fold selectivity for AChE over BChE; AChE IC50 = 410 nM |
| Comparator Or Baseline | Rivastigmine: approximately 1:1 AChE/BChE inhibition; Donepezil: ~10- to 20-fold AChE selectivity |
| Quantified Difference | Galanthamine exhibits ≥2.5× higher AChE/BChE selectivity ratio than donepezil and >50× higher than rivastigmine |
| Conditions | In vitro human erythrocyte AChE and plasma BChE assays; galanthamine concentrations up to 10⁻⁴ M |
Why This Matters
Higher AChE selectivity correlates with reduced peripheral cholinergic adverse effects mediated by BChE inhibition, which informs both research model selection and clinical procurement decisions for Alzheimer's disease studies.
- [1] Thomsen T, Kewitz H. Selective inhibition of human acetylcholinesterase by galanthamine in vitro and in vivo. Life Sci. 1990;46(21):1553-1558. doi:10.1016/0024-3205(90)90429-U. View Source
- [2] Tao M, et al. Evaluating the efficacy and safety of Alzheimer's disease drugs: A meta-analysis and systematic review. Medicine. 2024;103(16):e37799. View Source
